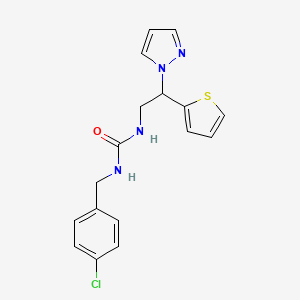

1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(4-chlorobenzyl)urea

Descripción

Propiedades

IUPAC Name |

1-[(4-chlorophenyl)methyl]-3-(2-pyrazol-1-yl-2-thiophen-2-ylethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN4OS/c18-14-6-4-13(5-7-14)11-19-17(23)20-12-15(16-3-1-10-24-16)22-9-2-8-21-22/h1-10,15H,11-12H2,(H2,19,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADXDMJYMLITBAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C(CNC(=O)NCC2=CC=C(C=C2)Cl)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(4-chlorobenzyl)urea typically involves multi-step organic reactions. One common route includes:

Formation of the pyrazole intermediate: This step involves the reaction of hydrazine with an appropriate α,β-unsaturated carbonyl compound to form the pyrazole ring.

Introduction of the thiophene group: The pyrazole intermediate is then reacted with a thiophene derivative under conditions that facilitate the formation of a carbon-carbon bond.

Addition of the chlorobenzyl group: The resulting compound is further reacted with 4-chlorobenzyl isocyanate to form the final urea derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(4-chlorobenzyl)urea can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Substituted urea derivatives.

Aplicaciones Científicas De Investigación

1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(4-chlorobenzyl)urea has several scientific research applications:

Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Biological Studies: It can be used to study the interaction of small molecules with biological macromolecules.

Materials Science: The compound’s unique structure may make it useful in the development of new materials with specific electronic or optical properties.

Mecanismo De Acción

The mechanism of action of 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(4-chlorobenzyl)urea depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would be determined by the specific biological context in which the compound is used.

Comparación Con Compuestos Similares

Structural and Functional Comparisons with Analogous Compounds

Structural Analogues with Pyrazole and Thiophene Moieties

a) 1-(2-(1H-Pyrazol-1-yl)-2-(Thiophen-3-yl)ethyl)-3-(4-Chlorobenzyl)urea

- Key Difference : Thiophen-3-yl substituent vs. thiophen-2-yl in the target compound.

- Impact: The positional isomerism (2- vs.

b) 1-[(Aryl)thioacetyl]-3-(2-Thienyl)-5-(4-Chlorophenyl)-2-Pyrazolines

- Structure: Features a pyrazoline core (non-aromatic dihydro-pyrazole) with 4-chlorophenyl and thienyl groups.

- Comparison : The pyrazoline core introduces conformational flexibility compared to the rigid pyrazole in the target compound. Thioacetyl-aryl substituents may enhance metabolic stability compared to the ethyl-urea linker .

c) Ethyl 1-(4-Chlorobenzyl)-3-Phenyl-1H-Pyrazole-5-Carboxylate

Urea Derivatives with Varied Heterocycles

a) 1-(4-Methylbenzoyl)-3-[5-(4-Pyridyl)-1,3,4-Thiadiazol-2-yl]Urea

- Structure : Combines a thiadiazole (two nitrogen, one sulfur) and pyridine ring.

- Comparison : The thiadiazole’s electron-deficient nature contrasts with thiophene’s electron-rich system, altering charge distribution and binding affinity. The pyridine group introduces basicity, which may influence solubility and cellular uptake .

b) 2-(6H-Pyrrolo[2,3-e][1,2,4]Triazolo[4,3-a]Pyrazin-1-yl)-N,N,N-Trimethyl-1-(3-(Trifluoromethyl)-1H-Pyrazol-1-yl)-Urea

- Structure : Complex fused triazolo-pyrazine core with trifluoromethylpyrazole.

- Comparison: The trifluoromethyl group enhances electronegativity and metabolic resistance compared to the 4-chlorobenzyl group.

Actividad Biológica

1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(4-chlorobenzyl)urea is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and related case studies.

Structural Overview

The compound consists of a pyrazole ring, a thiophene moiety, and a chlorobenzyl group. Its molecular formula is , with a molecular weight of approximately 365.85 g/mol. The incorporation of these diverse functional groups may influence its interactions with biological targets.

Biological Activities

Research has highlighted several biological activities associated with this compound, including:

- Anticancer Activity : Compounds with similar structures have demonstrated anticancer properties, particularly through the inhibition of cell proliferation and induction of apoptosis in various cancer cell lines.

- Anti-inflammatory Effects : Pyrazole derivatives are known for their anti-inflammatory activities. The compound may inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.

- Antimicrobial Properties : The presence of the thiophene ring has been linked to enhanced antimicrobial activity against several pathogens.

The biological activities of 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(4-chlorobenzyl)urea can be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, including COX and lipoxygenase, thereby modulating inflammatory pathways.

- Receptor Binding : Interaction with specific receptors can lead to altered signaling pathways, contributing to its therapeutic effects.

- Cell Cycle Modulation : By affecting key regulatory proteins involved in the cell cycle, the compound may induce apoptosis in cancer cells.

Case Studies

Several studies have investigated the biological activity of similar compounds:

- Study 1 : A derivative with a pyrazole scaffold exhibited significant COX-2 inhibitory activity (IC50 = 0.034 μM), demonstrating potential as an anti-inflammatory agent superior to traditional NSAIDs such as diclofenac .

- Study 2 : Research on related pyrazole compounds indicated that modifications in the thiophene moiety enhanced antimicrobial efficacy against Gram-positive and Gram-negative bacteria .

Comparative Analysis

The following table summarizes the biological activities of structurally related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(3,4-Dimethoxybenzyl)-3-(2-(3-pyrazin-2-yl)-1H-pyrazol-1-yl)urea | Pyrazole ring, dimethoxybenzyl | Anticancer properties |

| 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea | Pyrrole substituent | Antibacterial activity |

| 1-(2-Thiophen-2-ylethyl)-3-(4-methoxyphenyl)urea | Thiophene group | Enzyme inhibition |

Q & A

Q. Q1 (Basic): What are the optimal synthetic routes for preparing 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(4-chlorobenzyl)urea, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or urea-forming reactions. A common approach involves reacting an isocyanate intermediate (e.g., 4-chlorobenzyl isocyanate) with a pyrazole-thiophene-containing amine under inert conditions (e.g., dichloromethane or toluene) with a base like triethylamine to neutralize HCl byproducts . Temperature optimization (reflux vs. room temperature) and stoichiometric ratios of reagents significantly impact yields. For example, highlights Mannich reactions achieving 98% yields under controlled conditions, suggesting similar protocols could be adapted for urea bond formation .

Structural Characterization

Q. Q2 (Basic): Which spectroscopic and crystallographic techniques are most effective for confirming the structure of this compound?

Methodological Answer:

- NMR : H and C NMR can verify the pyrazole, thiophene, and urea moieties via characteristic shifts (e.g., urea NH protons at δ 8–10 ppm) .

- X-ray Crystallography : demonstrates the use of single-crystal X-ray diffraction (mean C–C bond length: 0.013 Å, R factor: 0.081) to resolve complex heterocyclic systems, which is critical for confirming stereochemistry and hydrogen-bonding patterns in urea derivatives .

Q. Q3 (Advanced): How can contradictory spectroscopic data (e.g., ambiguous NOESY correlations) be resolved for this compound?

Methodological Answer: Combine computational modeling (DFT calculations for NMR chemical shifts) with advanced crystallography. For instance, used X-ray data to validate hydrogen-bonding networks in urea derivatives, resolving ambiguities in dynamic NMR spectra . Redundant spectroscopy (e.g., HSQC, HMBC) and temperature-dependent NMR studies can also clarify conformational dynamics .

Biological Activity Profiling

Q. Q4 (Advanced): What strategies are recommended for evaluating the biological activity of this compound, given its structural complexity?

Methodological Answer:

- Target Identification : Use molecular docking to predict interactions with enzymes like cyclooxygenase or kinases, leveraging the pyrazole-thiophene scaffold’s known affinity for hydrophobic binding pockets .

- In Vitro Assays : Design dose-response studies (e.g., IC₅₀ determination) in cancer cell lines, referencing ’s protocol for thiadiazine derivatives .

- ADMET Profiling : Employ HPLC-MS to assess metabolic stability and permeability assays (Caco-2 cells) to predict bioavailability .

Computational Modeling

Q. Q5 (Advanced): How can molecular dynamics simulations improve understanding of this compound’s stability and reactivity?

Methodological Answer: Simulate solvation effects (e.g., in DMSO or water) to study urea bond hydrolysis. ’s use of the ACD/Labs Percepta Platform for physicochemical predictions (e.g., logP, pKa) can guide solvent selection . Additionally, DFT calculations (B3LYP/6-31G* basis set) can map electron density around the thiophene ring to predict sites for electrophilic substitution .

Contradictory Data Analysis

Q. Q6 (Advanced): How should researchers address discrepancies in reported synthetic yields or biological activity for similar urea derivatives?

Methodological Answer:

- Systematic Replication : Reproduce protocols from multiple sources (e.g., vs. ) while controlling variables like solvent purity and catalyst batch .

- Meta-Analysis : Compare crystallographic data (e.g., bond angles in ) to identify structural outliers affecting reactivity .

- Statistical Validation : Apply ANOVA to biological triplicates to distinguish experimental noise from true activity differences .

Safety and Handling

Q. Q7 (Basic): What safety precautions are critical when handling this compound in the lab?

Methodological Answer:

- PPE : Use nitrile gloves and goggles due to potential skin/eye irritation (Hazard Classifications: Eye Irrit. 2, Skin Irrit. 2) .

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of HCl gas released during urea formation .

- Storage : Keep under inert atmosphere (argon) at –20°C to prevent degradation of the thiophene moiety .

Case Studies

Q. Q8 (Advanced): Are there documented case studies of structurally analogous compounds with resolved synthesis or activity challenges?

Methodological Answer: Yes. details the synthesis of tetrahydrobenzo[b]thiophene-urea hybrids, emphasizing the role of electron-withdrawing groups (e.g., 4-chlorobenzyl) in stabilizing urea bonds during purification . ’s crystallographic analysis of pyrazole-enone systems provides a template for resolving steric clashes in similar structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.